(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Overview
Description
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, commonly known as DMPM, is an organic compound containing nitrogen, carbon, and hydrogen atoms. It is a colorless, crystalline solid that is insoluble in water. DMPM is an important chemical intermediate used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other materials. In addition, DMPM has been studied for its potential applications in scientific research, such as its ability to act as a molecular probe for studying the structure and dynamics of proteins and other biological molecules.
Scientific Research Applications
Antipsychotic Potential
Compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated antipsychotic-like profiles in animal behavioral tests. Notably, these compounds do not interact with dopamine receptors like traditional antipsychotics. This suggests their potential as novel antipsychotic agents with distinct mechanisms of action (Wise et al., 1987).
Biological Activity
A study on 3,5-dimethyl-1H-pyrazole derivatives showed that when integrated with nitrogen and sulfur-containing heterocyclic compounds, these derivatives exhibit significant antibacterial activity. This suggests a possible application of this compound derivatives in developing antibacterial agents (Al-Smaisim, 2012).
Chemical Synthesis
The ambient-temperature synthesis of novel compounds related to this compound has been reported. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the chemical versatility of pyrazole derivatives, important for developing new chemical entities (Becerra et al., 2021).
CNS Depressant Activity
Certain derivatives of this compound, like (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their use in developing new CNS depressant drugs (Butler, Wise, & Dewald, 1984).
Antifungal and Antibacterial Activities
N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety have been synthesized and found to act as specific antifungal agents, lacking antibacterial activity. This selective activity highlights the potential of pyrazole derivatives in targeted antifungal therapies (Abrigach et al., 2016).
Metal Ion Extraction
Pyrazole ligands derived from (1,5-Dimethyl-1H-pyrazol-3-yl)methanol have been used to extract metal ions like iron and cadmium from aqueous solutions. This suggests applications in environmental remediation and recovery of valuable metals (Lamsayah et al., 2015).
Mechanism of Action
Target of Action
Pyrazole-based compounds have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone .
Biochemical Pathways
Pyrazole-based compounds have been associated with the oxidation of catechol to o-quinone .
Result of Action
Pyrazole-based compounds have been associated with potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXJOBBROGMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380021 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423768-52-9 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine interact with the copper-nickel alloy to inhibit corrosion?
A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloy in a chloride solution, such as seawater []. This means it can suppress both cathodic and anodic reactions, which are the two half-reactions involved in the corrosion process. While the exact mechanism isn't fully elaborated in the study, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer. This adsorption could be driven by the interaction between the lone electron pairs on the nitrogen atoms in the pyrazole ring and the positively charged metal surface. This protective layer acts as a barrier, hindering the transport of corrosive ions to and from the metal surface, thus slowing down the corrosion process.
Q2: What electrochemical techniques were used to study the inhibition efficiency of this compound?
A2: The researchers employed several electrochemical techniques to evaluate the effectiveness of this compound as a corrosion inhibitor. These techniques included:
- Potentiodynamic polarization: This method helps determine the corrosion current density and the corrosion potential, providing insights into the inhibitor's effect on both anodic and cathodic reactions [].
- Electrochemical impedance spectroscopy (EIS): EIS provides information about the charge transfer resistance (Rct) and double layer capacitance (Cdl) at the metal-solution interface []. An increase in Rct and a decrease in Cdl often indicate the formation of a protective inhibitor film on the metal surface.
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